N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide
Overview
Description
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C25H25NO and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.193614421 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Applications
Acrylamide is a critical monomer in polymer chemistry, extensively used in synthesizing polyacrylamide and its copolymers. These polymers have broad applications, including wastewater treatment, soil conditioning, and as electrophoresis gels for protein separation in laboratory settings. The unique properties of acrylamide-derived polymers, such as their water solubility, ability to form hydrogels, and responsive behavior to environmental changes, make them valuable in various scientific and industrial fields. Research into the synthesis and characterization of acrylamide-based microgels highlights their potential in nanotechnology, drug delivery, sensing, and catalysis due to their responsive swelling/deswelling behavior under different conditions (Begum et al., 2019).
Environmental Impact and Treatment
The use of acrylamide-based flocculants in industrial processes, such as mining, paper production, and water treatment, has raised concerns regarding their environmental impact, particularly the potential release and persistence of acrylamide monomers in natural water systems. Studies on the fate of polyacrylamide (PAM)-based flocculants in hydrosystems address these concerns by investigating the mechanisms of PAM and acrylamide degradation and transfer in aquatic environments. These insights are crucial for assessing the environmental safety of acrylamide applications and for developing strategies to minimize their ecological footprint (Guézennec et al., 2015).
Analytical Chemistry and Detection Methods
The detection and quantification of acrylamide, especially in food products, have become significant due to health concerns associated with its consumption. Rapid and sensitive analytical methods are essential for monitoring acrylamide levels in various matrices. Advances in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), have improved the ability to detect acrylamide at low concentrations. Additionally, the development of rapid detection methods, including biosensors and computer vision, offers promising tools for real-time and on-line monitoring of acrylamide in food processing and environmental samples (Hu et al., 2015).
Properties
IUPAC Name |
(E)-N-benzhydryl-3-(4-propan-2-ylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-19(2)21-16-13-20(14-17-21)15-18-24(27)26-25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-19,25H,1-2H3,(H,26,27)/b18-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJEAPULNDKJA-OBGWFSINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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